3-Bromobiphenyl: A Comprehensive Technical Guide for Researchers
3-Bromobiphenyl: A Comprehensive Technical Guide for Researchers
CAS Number: 2113-57-7
This technical guide provides an in-depth overview of 3-Bromobiphenyl, a halogenated aromatic hydrocarbon of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its biological implications, particularly its interaction with the aryl hydrocarbon receptor (AhR) signaling pathway.
Core Properties and Data
3-Bromobiphenyl, also known as m-Bromobiphenyl or 1-bromo-3-phenylbenzene, is a versatile organic compound with the chemical formula C₁₂H₉Br.[1][2] It is recognized for its utility as an intermediate in organic synthesis and as a component in the development of electrochemical immunosensors.[2][3]
Physical and Chemical Properties
3-Bromobiphenyl is a clear, yellow viscous liquid at room temperature.[3] Key quantitative data regarding its properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 2113-57-7 | [2][4] |
| Molecular Formula | C₁₂H₉Br | [1][2] |
| Molecular Weight | 233.10 g/mol | [1][4] |
| Melting Point | 9 °C | [5] |
| Boiling Point | 300 °C at 760 mmHg | [3][5] |
| 103-104 °C at 0.2 mmHg | [4] | |
| Density | 1.398 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.639 | [4] |
| Solubility | Insoluble in water; Soluble in Chloroform and slightly soluble in DMSO. | [3] |
| Appearance | Clear yellow viscous liquid | [3] |
Spectral Data
Definitive identification and characterization of 3-Bromobiphenyl are achieved through various spectroscopic techniques. The following data have been reported:
-
¹H NMR: Spectra are available and can be found in various chemical databases.[6][7]
-
¹³C NMR: Spectral data for 3-Bromobiphenyl has been documented.[7][8]
-
Mass Spectrometry (MS): Mass spectral data, including electron ionization (EI) spectra, are available for this compound.[7][9]
-
Infrared (IR) Spectroscopy: IR spectra, including vapor phase and liquid film, have been recorded.[5][9]
Experimental Protocols
Detailed methodologies for the synthesis and purification of 3-Bromobiphenyl are crucial for its application in research. The following sections outline common experimental procedures.
Synthesis of 3-Bromobiphenyl
Two prevalent methods for the synthesis of 3-Bromobiphenyl are the Suzuki-Miyaura coupling and the Ullmann reaction.
1. Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a highly effective method for forming carbon-carbon bonds. A general protocol for the synthesis of 3-Bromobiphenyl via this method is as follows:
-
Reactants: 1,3-Dibromobenzene and Phenylboronic acid.
-
Catalyst: A palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand (e.g., Triphenylphosphine).
-
Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) is used to activate the boronic acid.
-
Solvent: A biphasic solvent system, typically an organic solvent such as toluene (B28343) or dioxane mixed with water.
-
Procedure:
-
To a reaction vessel, add 1,3-dibromobenzene, phenylboronic acid, the palladium catalyst, and the phosphine ligand.
-
Add the solvent mixture and the aqueous base.
-
The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is then purified, typically by column chromatography on silica (B1680970) gel.
2. Ullmann Reaction
The Ullmann reaction provides an alternative route for the synthesis of biaryl compounds through a copper-catalyzed coupling of aryl halides.
-
Reactants: Two equivalents of an aryl halide (in this case, a suitable brominated benzene (B151609) derivative and a phenylating agent) or a self-coupling of 1-bromo-3-iodobenzene.
-
Catalyst: Copper powder or a copper(I) salt.
-
Solvent: A high-boiling polar solvent such as dimethylformamide (DMF) or nitrobenzene (B124822) is often used.
-
Procedure:
-
The aryl halide and copper catalyst are heated in the solvent at an elevated temperature.
-
The reaction progress is monitored until completion.
-
Workup typically involves cooling the reaction mixture, followed by filtration to remove the copper salts.
-
The product is then extracted from the filtrate and purified.
-
Purification of 3-Bromobiphenyl
Regardless of the synthetic route, purification of the crude product is essential.
-
Column Chromatography: This is a standard method for purifying 3-Bromobiphenyl. A silica gel stationary phase is commonly used with a non-polar eluent, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate.
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent can be an effective purification technique.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: General synthetic workflows for 3-Bromobiphenyl.
Experimental Workflow for an Electrochemical Immunosensor
3-Bromobiphenyl has been utilized in the development of electrochemical immunosensors for the detection of brominated flame retardants. The general workflow for constructing such a sensor is as follows:
Caption: Workflow for an electrochemical immunosensor using 3-Bromobiphenyl.
Biological Signaling Pathways
For drug development professionals, understanding the interaction of compounds with biological systems is paramount. 3-Bromobiphenyl, as a member of the polybrominated biphenyl (B1667301) (PBB) class of compounds, is known to interact with the aryl hydrocarbon receptor (AhR) signaling pathway.[3]
The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism. The binding of ligands like PBBs to the AhR initiates a cascade of events leading to changes in gene expression.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.
Activation of the AhR pathway by PBBs can lead to a range of toxicological effects, including disruption of endocrine function and potential immunotoxicity.[10] This interaction highlights the importance of evaluating the toxicological profile of 3-Bromobiphenyl and its derivatives in drug discovery and development processes.
Safety and Handling
3-Bromobiphenyl is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
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- 2. scbt.com [scbt.com]
- 3. 3-Bromobiphenyl CAS#: 2113-57-7 [m.chemicalbook.com]
- 4. 3-ブロモビフェニル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-Bromobiphenyl(2113-57-7) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Bromobiphenyl | 2113-57-7 [chemicalbook.com]
- 8. 3-Bromobiphenyl(2113-57-7) 13C NMR [m.chemicalbook.com]
- 9. 3-Bromobiphenyl | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. 3-Bromobiphenyl | 2113-57-7 [amp.chemicalbook.com]
